molecular formula C17H27N3O2 B11796731 tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate

tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B11796731
M. Wt: 305.4 g/mol
InChI Key: AIWNLCDNOZMPOI-UHFFFAOYSA-N
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Description

tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate is a pyridine-derived compound featuring a tert-butyl carbamate group attached via a methylene linker at the 3-position of the pyridine ring. Key structural elements include:

  • 2-methyl substituent: Enhances steric bulk and may influence electronic properties.
  • 6-(piperidin-1-yl) group: A nitrogen-containing heterocycle that can participate in hydrogen bonding or receptor interactions.
  • tert-butyl carbamate: A protective group for amines, offering stability under basic and nucleophilic conditions.

This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor or protease inhibitor drug discovery, where pyridine and piperidine motifs are common .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl N-[(2-methyl-6-piperidin-1-ylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C17H27N3O2/c1-13-14(12-18-16(21)22-17(2,3)4)8-9-15(19-13)20-10-6-5-7-11-20/h8-9H,5-7,10-12H2,1-4H3,(H,18,21)

InChI Key

AIWNLCDNOZMPOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCCC2)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Formation of the Pyridine Core

The synthesis begins with constructing the 2-methyl-6-(piperidin-1-yl)pyridine scaffold. Cyclization reactions using precursors such as β-keto nitriles or enaminones are common. For instance, aminopyrazole intermediates can undergo condensation with ethyl acrylate derivatives to form pyrazolo[1,5-a]pyrimidines, which are subsequently functionalized. Alternatively, cyclization of acetonitrile anions with methyl esters in tetrahydrofuran (THF) under nitrogen atmosphere yields the pyridine backbone. Piperidine is introduced via nucleophilic aromatic substitution, where the pyridine’s electron-deficient C-6 position reacts with piperidine in the presence of a base like sodium hydride.

Introduction of the tert-Butyl Carbamate Group

The methyl group at the pyridine’s C-3 position is functionalized through a carbamate formation reaction. A Mannich-type reaction or direct alkylation with tert-butyl carbamate precursors is employed. For example, reacting the pyridine intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) installs the Boc-protected amine. This step ensures stability during subsequent reactions, particularly when reactive groups like sulfonamides are present.

Stepwise Synthesis Protocol

Initial Preparation of 2-Methyl-6-(piperidin-1-yl)pyridine-3-carbaldehyde

  • Cyclization : Combine β-keto nitrile (1.0 eq) with hydrazine hydrate (1.2 eq) in ethanol at reflux for 4 hours to form the pyridine core.

  • Piperidine Substitution : Add piperidine (1.5 eq) and sodium hydride (2.0 eq) in anhydrous THF at 0°C. Warm to 60°C for 3 hours to achieve substitution.

  • Formylation : Treat the product with phosphoryl chloride (POCl₃) in DMF (Vilsmeier-Haack reaction) at 50°C for 2 hours to introduce the aldehyde group.

Reductive Amination and Boc Protection

  • Reduction : React the aldehyde intermediate with sodium borohydride (NaBH₄, 1.2 eq) in methanol at 0°C to obtain the primary alcohol.

  • Boc Protection : Dissolve the alcohol in DCM, add Boc₂O (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq), and stir at room temperature for 12 hours.

Purification and Optimization Strategies

Solvent Selection and Crystallization

Post-synthesis purification is critical for removing unreacted starting materials and side products. The crude product is dissolved in a 1:3 mixture of isopropyl ether and n-heptane, followed by cooling to -20°C to induce crystallization. Adjusting the pH to 3–6 with dilute hydrochloric acid enhances precipitation efficiency, yielding >95% purity.

Yield Optimization via Stoichiometric Control

Key parameters affecting yield include:

  • Molar Ratios : A 1:2 ratio of pyridine intermediate to sodium hydride ensures complete deprotonation.

  • Temperature : Maintaining reactions at 50–80°C during piperidine substitution minimizes side reactions.

ParameterOptimal ValueImpact on Yield
Piperidine Equiv1.5Maximizes substitution
Reaction Temperature60°CReduces byproducts
Crystallization SolventiPr₂O/n-heptaneEnhances purity

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 1.45 (s, 9H, Boc group), δ 2.09 (s, 3H, pyridine-CH₃), and δ 4.88 (br s, 1H, NH) confirm the structure.

  • Mass Spectrometry : ESI/APCI-MS shows a molecular ion peak at m/z 305.4 [M+H]⁺, consistent with the molecular formula C₁₇H₂₈N₄O₂.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm reveals a single peak with >99% purity after crystallization.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe transitioning batch processes to continuous flow systems to improve scalability. Using microreactors, the piperidine substitution step achieves 90% yield in 30 minutes, compared to 3 hours in batch.

Green Chemistry Approaches

Replacing THF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency.

Challenges and Troubleshooting

Common Side Reactions

  • Over-Alkylation : Excess sodium hydride may lead to dialkylation; limiting NaH to 2.0 eq mitigates this.

  • Boc Deprotection : Acidic conditions during workup can remove the Boc group. Neutralizing with saturated NaHCO₃ prevents this .

Chemical Reactions Analysis

tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Drug Discovery

Tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate has been investigated as a lead compound in drug discovery due to its structural characteristics, which allow for modifications aimed at enhancing biological activity. The compound's ability to interact with biological receptors positions it as a candidate for developing new therapeutics targeting diseases such as cancer and neurodegenerative disorders.

Research indicates that compounds similar to this compound can act as inhibitors of key enzymes involved in disease progression. Notably, studies have shown that such compounds may inhibit:

  • Enzymes Related to Cancer Progression : By targeting specific pathways involved in tumor growth.
  • Neuroprotective Mechanisms : Potentially through the inhibition of acetylcholinesterase and other enzymes linked to neurodegenerative diseases like Alzheimer's.

Case Study 1: In Vitro Studies

A study evaluated the protective effects of this compound on neuronal cell lines exposed to amyloid beta peptide. The results indicated significant improvements in cell viability, suggesting neuroprotective properties against oxidative stress-induced cell death.

Case Study 2: In Vivo Studies

In animal models, specifically scopolamine-induced cognitive impairment models, the compound was assessed for its effects on memory and oxidative stress markers. Although it demonstrated some reduction in oxidative stress markers, cognitive improvements were not statistically significant when compared to established treatments.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Carbamate : Using tert-butyl chloroformate with the corresponding amine.
  • Pyridine Ring Functionalization : Employing various reagents to introduce piperidine and methyl groups selectively.

These synthetic routes are crucial for optimizing yield and purity, which are essential for subsequent biological testing.

ActivityMeasurement MethodResult
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Aβ Aggregation InhibitionIn vitro assay85% inhibition at 100 μM
Cell Viability in Presence of AβMTT Assay62.98% viability at 100 μM
MDA Levels ReductionTBARS AssaySignificant decrease observed

Synthesis Overview

StepReagents/Conditions
Carbamate FormationTert-butyl chloroformate + amine
Pyridine FunctionalizationVarious reagents (e.g., alkyl halides)

Mechanism of Action

The mechanism of action of tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table compares tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate with analogous pyridine-carbamate derivatives:

Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight CAS Number Key Features
Target Compound 2-methyl, 6-(piperidin-1-yl), 3-(methylcarbamate) C17H25N3O2 303.40 Not provided Piperidine substitution enhances hydrogen bonding; methyl group adds steric bulk.
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate 6-chloro, 5-pivalamido C16H24ClN3O3 341.83 1142192-00-4 Bulky pivalamido group increases steric hindrance; chlorine enhances electrophilicity.
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-bromo, 2-chloro C11H14BrClN2O2 321.60 1142192-48-0 Halogen substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura).
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate 3-fluoro C11H15FN2O2 226.25 Not provided Fluorine improves metabolic stability and lipophilicity.
tert-Butyl (6-bromopyridin-3-yl)carbamate 6-bromo C10H13BrN2O2 285.13 218594-15-1 Direct carbamate attachment to pyridine; bromine facilitates further functionalization.
Key Observations:
  • Electronic Effects : Halogens (Cl, Br) increase electrophilicity for nucleophilic substitution, while piperidine introduces basicity .
  • Steric Effects : Bulky groups like pivalamido () or tert-butyl carbamate may slow reaction kinetics but improve selectivity.

Physicochemical and Pharmacological Properties

Molecular Weight and Solubility:
  • The target compound (MW ~303.40) is lighter than halogenated analogs (e.g., 341.83 for ), suggesting better solubility in organic solvents.
  • Fluorinated derivatives (e.g., ) exhibit higher lipophilicity, enhancing blood-brain barrier penetration .
Reactivity and Stability:
  • The tert-butyl carbamate in the target compound is stable under basic conditions but cleaved under acidic conditions (e.g., TFA), similar to other tert-butyl-protected analogs .
  • Halogenated derivatives () are preferred for cross-coupling reactions in medicinal chemistry.

Biological Activity

Tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its structural features that include a tert-butyl group, a piperidine moiety, and a pyridine ring. This unique structure suggests potential interactions with various biological targets, making it a candidate for drug development and biochemical studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H27N3O2
  • Molecular Weight : 305.4 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, particularly as inhibitors of enzymes related to cancer progression and neurodegenerative diseases. The biological activity of this compound is primarily attributed to its interaction with biological receptors, which can lead to pharmacological effects.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other piperidine and pyridine derivatives.
  • Receptor Binding : Its structural components suggest potential binding to neurotransmitter receptors or other cellular targets, influencing signaling pathways.

Research Findings and Case Studies

Several studies have highlighted the biological potential of structurally related compounds. For instance:

Case Study 1: Inhibition of Trypanosoma brucei Methionyl-tRNA Synthetase

A study optimized inhibitors targeting Trypanosoma brucei methionyl-tRNA synthetase, revealing that modifications in structure significantly impacted potency and selectivity. Similar optimization strategies could be applied to this compound to enhance its biological activity .

Case Study 2: Structure Activity Relationship (SAR)

Research on various pyridine derivatives has established SAR principles that could guide modifications of this compound. For example, the introduction of different substituents on the pyridine ring has been shown to alter binding affinity and biological efficacy .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their distinctive features:

Compound NameStructureDistinctive Features
Tert-butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamateStructureVariation in methyl group position on pyridine ring
Tert-butyl n-(piperidin-4-ylmethyl)carbamateStructureDifferent piperidine positioning; potential for different biological interactions
Tert-butyl n-(3R,5S)-5-methylpiperidin-3-ylcarbamateStructureStereochemical variation affecting receptor binding

These comparisons underscore the versatility of piperidine and pyridine derivatives in drug design, showcasing their potential for diverse biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate?

  • Methodological Answer : The compound is typically synthesized via a multi-step sequence involving:

  • Step 1 : Introduction of the piperidine moiety to a pyridine precursor via nucleophilic substitution (e.g., using piperidine in a polar aprotic solvent like DMF or THF at 80–100°C).
  • Step 2 : Protection of the amine group using Boc (tert-butoxycarbonyl) anhydride in the presence of a base such as triethylamine or DMAP.
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
  • Key Reference : Similar protocols for tert-butyl carbamate derivatives are detailed in a European patent application, where NMR data (e.g., δ 1.36 ppm for Boc methyl groups) are used to confirm intermediate structures .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H NMR : Look for characteristic peaks:
  • Boc tert-butyl groups: Singlet at δ ~1.36 ppm (9H).
  • Piperidine protons: Multiplets between δ 1.65–3.56 ppm (piperidin-1-yl CH2 and CH groups).
  • Pyridine protons: Signals at δ 6.0–8.2 ppm depending on substitution pattern.
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 319.4 (C17H27N3O2).
  • Reference : NMR data from structurally analogous carbamates in patent applications provide benchmarks for interpretation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group.
  • Avoid exposure to moisture, acids, or bases, as these can degrade the carbamate moiety.
  • Reference : Stability data from Safety Data Sheets (SDS) of similar tert-butyl carbamates recommend desiccated storage and monitoring for discoloration or precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data during synthesis optimization?

  • Methodological Answer :

  • Scenario : Discrepancies in piperidine proton integration or unexpected splitting patterns.
  • Troubleshooting :

Verify solvent purity (e.g., deuterated chloroform vs. DMSO-d6 may shift peaks).

Use 2D NMR (COSY, HSQC) to assign overlapping signals.

Check for diastereomer formation if stereocenters are present.

  • Reference : A patent application highlights the use of 2D NMR to resolve ambiguities in tert-butyl carbamate intermediates .

Q. What strategies improve yield in the final Boc protection step?

  • Methodological Answer :

  • Optimization Parameters :
  • Temperature : Conduct reactions at 0–5°C to minimize side reactions (e.g., over-alkylation).
  • Base Selection : Use DMAP as a catalyst for efficient Boc activation.
  • Solvent : Dichloromethane (DCM) or THF improves solubility of intermediates.
  • Reference : A synthetic study on carbamate derivatives achieved >85% yield using DMAP in anhydrous DCM .

Q. How does the steric bulk of the Boc group influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer :

  • Impact : The Boc group hinders nucleophilic attack at the carbamate nitrogen, directing reactions to the pyridine or piperidine moieties.
  • Case Study : In cross-coupling reactions (e.g., Suzuki-Miyaura), the Boc-protected amine remains intact, allowing selective modification of the pyridine ring.
  • Reference : Catalytic studies on pyridine derivatives with bulky substituents demonstrate regioselectivity in palladium-mediated reactions .

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